molecular formula C5H9NO2S B14346872 2-(Ethylsulfanyl)-1-nitroprop-1-ene CAS No. 90877-95-5

2-(Ethylsulfanyl)-1-nitroprop-1-ene

Cat. No.: B14346872
CAS No.: 90877-95-5
M. Wt: 147.20 g/mol
InChI Key: DHYBPUFEVLIRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-1-nitroprop-1-ene is an organic compound characterized by the presence of an ethylsulfanyl group and a nitro group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1-nitroprop-1-ene typically involves the reaction of ethyl mercaptan with 1-nitropropene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-nitroprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-1-nitroprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1-nitroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-1-nitroprop-1-ene: Similar structure but with a methyl group instead of an ethyl group.

    2-(Ethylsulfanyl)-1-nitroethane: Similar structure but with an ethane backbone instead of a propene backbone.

    2-(Ethylsulfanyl)-1-nitrobut-1-ene: Similar structure but with a butene backbone instead of a propene backbone.

Uniqueness

2-(Ethylsulfanyl)-1-nitroprop-1-ene is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90877-95-5

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2-ethylsulfanyl-1-nitroprop-1-ene

InChI

InChI=1S/C5H9NO2S/c1-3-9-5(2)4-6(7)8/h4H,3H2,1-2H3

InChI Key

DHYBPUFEVLIRPA-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.